molecular formula C12H14INO3 B12814862 Methyl 4-(3-iodophenoxy)pyrrolidine-2-carboxylate

Methyl 4-(3-iodophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12814862
M. Wt: 347.15 g/mol
InChI Key: VHAWMGPYKHHFSN-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-(3-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an iodophenoxy group attached to a pyrrolidine ring, which is further esterified with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(3-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced through a nucleophilic substitution reaction, where an iodophenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic or basic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(3-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the iodophenoxy group to a phenol or other derivatives.

    Substitution: The iodophenoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL (2S,4S)-4-(3-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(3-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The iodophenoxy group may interact with enzymes or receptors, leading to changes in their activity. The pyrrolidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-(3-BROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-(3-CHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-(3-FLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE

Uniqueness

The uniqueness of METHYL (2S,4S)-4-(3-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE lies in the presence of the iodophenoxy group, which can impart distinct chemical and biological properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 4-(3-iodophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9/h2-5,10-11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAWMGPYKHHFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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